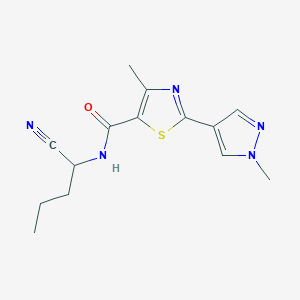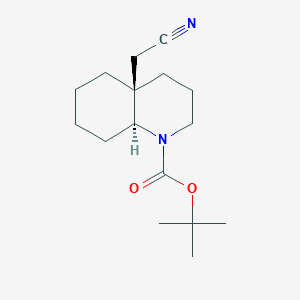![molecular formula C5H12ClNO B2935948 1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride CAS No. 1574118-06-1](/img/structure/B2935948.png)
1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride is a chemical compound with the CAS Number: 1574118-06-1 . It has a molecular weight of 137.61 . This compound is a salt .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H11NO.ClH/c1-6-4-5(7)2-3-5;/h6-7H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (137.61) and its status as a salt . Unfortunately, additional specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Plant Growth Regulation and Ethylene Inhibition
1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride, often studied under related chemicals like 1-methylcyclopropene (1-MCP), plays a significant role as a plant growth regulator by inhibiting ethylene action. This inhibition is crucial in managing the ripening and senescence of a broad range of fruits, vegetables, and floriculture crops. Effective concentrations of 1-MCP are low, and its application can vary depending on temperature, treatment duration, cultivar, and developmental stage of the crop. This regulation helps in delaying ripening, extending the shelf life, and maintaining the quality of produce during storage and transport (Blankenship & Dole, 2003).
Effects on Fruits and Vegetables
Research indicates that 1-MCP significantly impacts fruits and vegetables by modifying their ethylene perception, which influences ripening and senescence processes. Its use has been particularly noted in apples, where rapid adoption by the apple industry worldwide has highlighted the strengths and weaknesses of this technology. For other products, the commercial potential remains speculative, requiring further investigation to fully understand the benefits and limitations of 1-MCP for commercialization (Watkins, 2006).
Preservation Function in Packaging Materials
Innovations in packaging materials have explored the incorporation of 1-MCP for its preservation benefits. Specifically, 1-MCP can be introduced into paper products used for wrapping and shipping fruits and vegetables. This application not only extends the shelf life and improves product quality during storage and shipping but also represents an environmentally friendly and economically advantageous approach. Encapsulated 1-MCP complexes in active paper packaging could be a significant advancement in the commercialization of packaging technologies that are both effective in preserving fresh produce and attractive from an economic, social, and environmental perspective (Hu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(methylaminomethyl)cyclopropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-4-5(7)2-3-5;/h6-7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZQZSXJWIINAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1574118-06-1 |
Source


|
| Record name | 1-[(methylamino)methyl]cyclopropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)






![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide](/img/structure/B2935881.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)
